molecular formula C13H19BClN3O2 B15316544 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride

Cat. No.: B15316544
M. Wt: 295.57 g/mol
InChI Key: RRWHYTVVHCLLPK-UHFFFAOYSA-N
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Description

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.

    Reduction: The pyrazolo[4,3-b]pyridine core can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Dihydro derivatives of the pyrazolo[4,3-b]pyridine core.

    Substitution: Various aryl or vinyl-substituted pyrazolo[4,3-b]pyridine derivatives.

Scientific Research Applications

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazolo[4,3-b]pyridine core can interact with various receptors or enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comparison: 1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride is unique due to its specific structural features, including the pyrazolo[4,3-b]pyridine core and the position of the boron moiety. This structural uniqueness can result in distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H19BClN3O2

Molecular Weight

295.57 g/mol

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine;hydrochloride

InChI

InChI=1S/C13H18BN3O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-6-11-10(15-7-9)8-16-17(11)5;/h6-8H,1-5H3;1H

InChI Key

RRWHYTVVHCLLPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C)N=C2.Cl

Origin of Product

United States

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